molecular formula C23H19N3O B2913948 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide CAS No. 890641-81-3

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide

Cat. No. B2913948
CAS RN: 890641-81-3
M. Wt: 353.425
InChI Key: CZVOTEOQBWBUDI-UHFFFAOYSA-N
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Description

6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTMQ and is a derivative of quinoline, a heterocyclic compound that is widely used in medicinal chemistry. In

Scientific Research Applications

Novel Inhibitors and Kinase Activity

Research has identified novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting the role of quinoline carboxamides in exploring ATM inhibition in vivo and their potential in disease models related to DNA damage response mechanisms (Degorce et al., 2016).

Anion Recognition and Sensing

The study by Dorazco-González et al. (2010) and subsequent research (2014) showcase the capability of dicationic pyridine-2,6-dicarboxamide receptors and their derivatives to bind anions selectively and strongly in solution, suggesting applications in anion sensing and the development of novel sensory materials (Dorazco‐González et al., 2010); (Dorazco‐González et al., 2014).

Cytotoxic Activity and Anticancer Research

Several studies have focused on synthesizing and evaluating the cytotoxic activities of quinoline derivatives. For instance, Tsotinis et al. (2005) described the synthesis of pyrrolo[2,3-f]quinolines with significant cytotoxicity against tumor cell lines, suggesting their potential in anticancer drug development (Tsotinis et al., 2005).

Antibacterial and Antimicrobial Studies

The synthesis of novel quinoline derivatives and their evaluation for antibacterial and antimicrobial activities indicate the potential use of these compounds in developing new antimicrobial agents. Joshi et al. (2011) synthesized a series of quinoline derivatives demonstrating significant antibacterial activity, highlighting the relevance of such compounds in addressing microbial resistance (Joshi et al., 2011).

Chemosensory Applications

A study by Park et al. (2015) developed a chemosensor based on a quinoline derivative for detecting Zn2+ concentrations in living cells and aqueous solutions, illustrating the potential of quinoline compounds in environmental monitoring and biomedical diagnostics (Park et al., 2015).

properties

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-6-9-17(10-7-15)25-23(27)19-14-22(21-5-3-4-12-24-21)26-20-11-8-16(2)13-18(19)20/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOTEOQBWBUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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